Product packaging for AMARA Peptide (trifluoroacetate salt)(Cat. No.:)

AMARA Peptide (trifluoroacetate salt)

Cat. No.: B10829829
M. Wt: 1542.8 g/mol
InChI Key: OKRACBJXVYBACS-IFDVENQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Synthetic Peptides in Biochemical and Cellular Investigations

Synthetic peptides are short chains of amino acids, engineered in laboratories, that have become indispensable tools in many areas of biological research. nih.govuberant.com These peptides can replicate specific sequences found in natural proteins or be designed with novel sequences to probe biological functions. uberant.com The advent of solid-phase peptide synthesis has enabled the rapid and reliable creation of these molecules, leading to their widespread use in immunological studies, as enzyme substrates, in ligand-receptor binding assays, and as probes for various molecular interactions. nih.gov

In cellular and biochemical investigations, synthetic peptides offer several advantages. They can be designed to mimic specific protein binding sites or functional domains, allowing researchers to study and modulate protein functions with high precision. frontiersin.org Furthermore, synthetic peptides can incorporate non-natural amino acids or modifications to enhance their stability and utility in biological applications. frontiersin.org Their versatility makes them valuable for exploring protein-protein interactions, understanding cellular processes, and even as building blocks in synthetic biology. uberant.comfrontiersin.org

Overview of AMARA Peptide (trifluoroacetate salt) in the Scientific Literature

The AMARA peptide is a well-characterized synthetic peptide primarily known as a substrate for AMP-activated protein kinase (AMPK) and salt-inducible kinase (SIK). abcam.commedchemexpress.commedchemexpress.com Its sequence, AMARAASAAALARRR, contains a specific phosphorylation site for these kinases, making it an ideal tool for measuring their activity in various experimental setups. anaspec.comechelon-inc.comsigmaaldrich.cominnopep.com

The trifluoroacetate (B77799) (TFA) salt form of the AMARA peptide is a common result of the purification process using reverse-phase high-performance liquid chromatography (HPLC), where trifluoroacetic acid is used as a solvent. nih.govambiopharm.com While TFA salts are widely used in research, it is a factor researchers consider, as the counter-ion can sometimes influence experimental outcomes. ambiopharm.comnih.gov

The AMARA peptide is frequently employed in kinase assays to screen for inhibitors or activators of AMPK and related kinases, which are crucial regulators of cellular energy homeostasis. abcam.comanaspec.com Its use allows for a direct and specific measurement of enzyme activity, contributing significantly to the understanding of metabolic pathways and diseases such as diabetes and cancer.

Properties of AMARA Peptide (trifluoroacetate salt)
PropertyDescriptionReference
Sequence (1-letter)AMARAASAAALARRR-OH echelon-inc.comsigmaaldrich.com
Sequence (3-letter)Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH echelon-inc.com
Primary FunctionSubstrate for AMPK and SIK protein kinases abcam.commedchemexpress.commedchemexpress.com
Molecular WeightApproximately 1542.84 g/mol (as free peptide) sigmaaldrich.comsigmaaldrich.com
FormTypically a lyophilized powder sigmaaldrich.comsigmaaldrich.com
Purity≥95% or >98% as determined by HPLC abcam.comsigmaaldrich.comsigmaaldrich.com

Historical Perspectives on Peptide Substrate Development for Protein Kinases

The development of synthetic peptide substrates has been pivotal in the study of protein kinases. Historically, researchers used natural proteins like histone or casein to assay kinase activity. monash.edu However, these substrates often contained multiple phosphorylation sites and could be acted upon by numerous kinases, leading to a lack of specificity. monash.edu

A significant advancement came with the approach of synthesizing peptides that mimic the specific phosphorylation site sequences of natural substrates. monash.eduunimelb.edu.au This allowed for the creation of highly specific and sensitive assays for individual protein kinases. monash.edu The ability to use peptides with a single phosphorylatable residue was a major breakthrough, enabling the detection of specific kinase activities even in complex cell extracts. monash.edu

The design of these peptide substrates often involves identifying the consensus sequence recognized by a particular kinase. For many kinases, the amino acids surrounding the target serine, threonine, or tyrosine residue are crucial for recognition and binding. nih.govbiorxiv.org The evolution of protein kinases has led to a diverse array of these recognition motifs. biorxiv.orgnih.gov The development of peptide arrays and other high-throughput screening methods has further accelerated the identification of novel kinase substrates and the elucidation of their specificity. nih.gov This historical progression from using whole proteins to highly specific synthetic peptides like the AMARA peptide has fundamentally shaped our understanding of protein kinase function and regulation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H115N27O17S B10829829 AMARA Peptide (trifluoroacetate salt)

Properties

Molecular Formula

C62H115N27O17S

Molecular Weight

1542.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C62H115N27O17S/c1-28(2)26-42(56(103)81-36(10)49(96)85-38(17-13-22-73-60(66)67)54(101)86-39(18-14-23-74-61(68)69)55(102)87-41(58(105)106)19-15-24-75-62(70)71)88-50(97)33(7)77-45(92)30(4)76-47(94)32(6)82-57(104)43(27-90)89-51(98)34(8)78-46(93)31(5)79-52(99)37(16-12-21-72-59(64)65)84-48(95)35(9)80-53(100)40(20-25-107-11)83-44(91)29(3)63/h28-43,90H,12-27,63H2,1-11H3,(H,76,94)(H,77,92)(H,78,93)(H,79,99)(H,80,100)(H,81,103)(H,82,104)(H,83,91)(H,84,95)(H,85,96)(H,86,101)(H,87,102)(H,88,97)(H,89,98)(H,105,106)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)(H4,70,71,75)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

OKRACBJXVYBACS-IFDVENQNSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)N

Origin of Product

United States

Amara Peptide As a Substrate for Protein Kinase Activity Measurement

AMP-Activated Protein Kinase (AMPK) Substrate Specificity of AMARA Peptide

AMARA peptide is widely recognized as a substrate for AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. caymanchem.commedchemexpress.comnih.gov It is a minimal substrate that contains the necessary recognition motif for phosphorylation by all AMPK subfamily kinases. echelon-inc.comnovoprolabs.comlifescienceproduction.co.uk The peptide's design is derived from the phosphorylation site on acetyl-CoA carboxylase (ACC), a known target of AMPK. researchgate.net

Characterization of Serine Phosphorylation at Position Seven within AMARA Peptide

The utility of the AMARA peptide in kinase assays is centered on the serine residue at position seven of its sequence. caymanchem.com This specific serine is the target for phosphorylation by AMPK. caymanchem.comechelon-inc.com The surrounding amino acid sequence creates a recognition motif that is preferentially bound by the catalytic domain of AMPK, leading to the transfer of a phosphate (B84403) group from ATP to the serine residue. This phosphorylation event is a direct measure of AMPK's enzymatic activity.

Quantitative Methodologies for AMPK Activity Assessment Utilizing AMARA Peptide

The phosphorylation of AMARA peptide by AMPK can be quantified using several methodologies to determine kinase activity. While traditional methods often rely on the use of radioactive isotopes like ³²P, more sensitive and non-radioactive assays have been developed. nih.gov

One such method is a two-step AlphaScreen assay. nih.gov This technique utilizes the high-affinity interaction between a yeast Rad53 Forkhead-associated (FHA) domain and the phosphorylated AMARA peptide. nih.gov In this assay, a biotinylated version of the AMARA peptide is first incubated with AMPK. Subsequently, the phosphorylated peptide is detected by the addition of streptavidin-coated donor beads and glutathione (B108866) S-transferase (GST)-tagged FHA domain bound to glutathione acceptor beads. When the phosphorylated peptide brings the donor and acceptor beads into proximity, a chemiluminescent signal is generated, which is proportional to the amount of phosphorylated substrate and thus, the AMPK activity. nih.gov This method offers a high signal-to-noise ratio and is suitable for high-throughput screening. nih.gov

Assay ComponentRole in AMPK Activity Measurement
AMARA Peptide The substrate that is phosphorylated by active AMPK.
AMPK Enzyme The kinase whose activity is being measured.
ATP Provides the phosphate group for the phosphorylation reaction.
Forkhead-associated (FHA) domain Specifically binds to the phosphorylated AMARA peptide. nih.gov
Detection System (e.g., AlphaScreen) Generates a quantifiable signal based on the FHA-phospho-peptide interaction. nih.gov

Substrate Utility of AMARA Peptide for Related Kinase Families

The AMARA peptide is not exclusively a substrate for AMPK; its utility extends to other members of the AMPK-related kinase family. echelon-inc.comnovoprolabs.comanaspec.com This broader specificity allows for the investigation of other important cellular kinases involved in various signaling pathways.

Interactions with Salt-Inducible Kinases (SIK)

AMARA peptide is an established substrate for the Salt-Inducible Kinase (SIK) family, which includes isoforms SIK1, SIK2, and SIK3. medchemexpress.commedchemexpress.comabcam.comacs.org SIKs are involved in regulating processes such as metabolism and inflammation. acs.org The peptide is routinely used in kinase assays to screen for and characterize SIK inhibitors. acs.orgsinobiological.com For instance, a high-throughput screening campaign utilized an ADP-Glo assay with AMARA peptide as the substrate to identify novel SIK inhibitors. acs.org

Kinase FamilySpecific KinasesRole of AMARA Peptide
AMP-Activated Protein Kinase (AMPK)AMPKα1, AMPKα2Primary substrate for activity assays. usc.edu
Salt-Inducible Kinase (SIK)SIK1, SIK2, SIK3Substrate for activity and inhibitor screening assays. medchemexpress.comacs.org
Brain-Selective Kinase (BRSK)BRSK1, BRSK2Substrate for characterizing enzymatic activity. nih.gov

Phosphorylation by Brain-Selective Kinases (BRSK1/2)

The Brain-Selective Kinases, BRSK1 and BRSK2, are members of the AMPK-related kinase family that are highly expressed in the brain and play a crucial role in establishing neuronal polarity. nih.govnih.govresearchgate.netebi.ac.uk

The AMARA peptide has been effectively used to characterize the enzymatic activity of BRSK1 and BRSK2. nih.gov A real-time microfluidic kinase assay has been developed using a fluorescently-tagged version of the peptide (5-FAM-AMARAASAAALARRR-COOH) to monitor the catalytic output of purified human BRSK1 and BRSK2. nih.gov This assay allows for the real-time detection of peptide phosphorylation, revealing that the activity of both BRSK1 and BRSK2 is highly sensitive to redox conditions. The study demonstrated that in the absence of reducing agents, the phosphorylation of the AMARA peptide by both kinases was extremely low, whereas the inclusion of the reducing agent dithiothreitol (B142953) (DTT) enhanced their activity significantly. nih.gov This methodology provides a powerful tool for investigating the regulation and function of these brain-specific kinases. nih.gov

Redox Regulation of BRSK1/2 and Its Influence on AMARA Peptide Phosphorylation

Recent research has revealed that the catalytic activity of Brain-Selective Kinases 1 and 2 (BRSK1/2), members of the AMPK-related kinase family, is subject to redox regulation. researchgate.netnih.gov This regulation directly impacts their ability to phosphorylate substrates, including the AMARA peptide. nih.gov Studies have demonstrated that the activity of BRSK1 and BRSK2 is significantly controlled by the reversible oxidation and reduction of evolutionarily conserved cysteine (Cys) residues within their catalytic domains. researchgate.netresearchgate.net

Kinase assays utilizing a fluorescently tagged AMARA peptide (5-FAM-AMARAASAAALARRR-COOH) have been instrumental in elucidating this regulatory mechanism. nih.gov Research findings show that in the absence of reducing agents, the ability of BRSK1 and BRSK2 to phosphorylate the AMARA peptide is exceptionally low. nih.gov The kinase activity is further ablated in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). nih.gov Conversely, the inclusion of a reducing agent, such as dithiothreitol (DTT), enhances the catalytic output of both BRSK1 and BRSK2 by several orders of magnitude. nih.gov

This redox-dependent control is a dynamic process involving the formation of intramolecular disulfide bonds between specific cysteine residues within the kinase domain. nih.govresearchgate.net The oxidation of these cysteines leads to a conformational change that inhibits kinase activity, while their reduction restores the active conformation. This mechanism suggests that the cellular redox state can directly modulate BRSK1/2 signaling pathways.

Influence of Redox Conditions on BRSK1/2-Mediated AMARA Peptide Phosphorylation
ConditionEffect on BRSK1/2 ActivityObserved AMARA Peptide PhosphorylationSource
Buffer alone (Absence of reducing agents)InhibitedExtremely low nih.gov
Presence of H₂O₂ (Oxidizing agent)Inhibited/AblatedExtremely low nih.gov
Presence of DTT (Reducing agent)ActivatedEnhanced by several orders of magnitude nih.gov

Comparative Substrate Analysis of AMARA Peptide with Alternative Kinase Probes

The AMARA peptide is one of several synthetic peptides used to probe the activity of AMPK and related kinases. A comparative analysis with other substrates reveals differences in specificity and utility for various kinases within this family.

The SAMS peptide (HMRSAMSGLHLVKRR) is another widely used substrate specific for AMP-activated protein kinase (AMPK). innopep.com While both AMARA and SAMS peptides are effective for measuring AMPK activity, their kinetic parameters can differ. For instance, the Km of AMPK for the SAMS peptide is reportedly higher than that for one of its natural substrates, acetyl-CoA carboxylase, but the Vmax for SAMS peptide phosphorylation is greater. iscabiochemicals.com

For the BRSK kinases, other peptide substrates have also been employed in research. The LNR peptide (KKLNRTLSFA-EPG) has been used to measure BRSK1/2 activity in immune complexes. nih.gov Furthermore, some commercially available BRSK1 activity assays utilize the CHKtide peptide (KKKVSRSGLYRSPSMPENLNRPR) as a substrate. sigmaaldrich.com The choice of substrate can be critical, as demonstrated in studies where BRSK1/2 activity was assayed using the LNR peptide, while AMPK activity in the same experiments was measured using the SAMS peptide, highlighting the distinct substrate preferences or experimental designs for these related kinases. nih.gov

The selection of a particular peptide substrate depends on the specific kinase being investigated, the desired assay format, and the required sensitivity. While the AMARA peptide is a versatile substrate for the AMPK/SIK/BRSK family, alternative probes like the SAMS, LNR, and CHKtide peptides offer researchers options tailored to specific experimental needs.

Comparison of AMARA Peptide with Alternative Kinase Substrates
Peptide SubstrateAmino Acid SequencePrimary Kinase Target(s)Source
AMARA PeptideAMARAASAAALARRRAMPK, SIK, BRSK1/2 medchemexpress.comabcam.comnih.gov
SAMS PeptideHMRSAMSGLHLVKRRAMPK innopep.comnih.gov
LNR PeptideKKLNRTLSFA-EPGBRSK1/2 nih.gov
CHKtide PeptideKKKVSRSGLYRSPSMPENLNRPRBRSK1 sigmaaldrich.com

Mechanistic Elucidation of Amara Peptide Kinase Interactions

Enzyme Kinetics of AMARA Peptide Phosphorylation

The phosphorylation of the AMARA peptide is a classic example of an enzyme-catalyzed reaction that can be analyzed using kinetic principles to understand the efficiency and mechanism of the kinase.

The interaction between a kinase and its substrate, such as the AMARA peptide, can be quantified by determining the Michaelis-Menten parameters: the Michaelis constant (Km) and the maximum velocity (Vmax). The Km represents the substrate concentration at which the reaction rate is half of Vmax, and it serves as an inverse measure of the substrate's binding affinity to the enzyme. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

While the AMARA peptide is a widely utilized substrate for AMPK, specific Km and Vmax values for its interaction with various AMPK isoforms are not extensively documented in publicly available literature. However, kinetic data from a similar and commonly used substrate, the SAMS peptide (HMRSAMSGLHLVKRR), provides valuable insight into the kinetic behavior of AMPK. Studies on different recombinant AMPK isoforms reveal that the kinetic parameters are highly dependent on the specific combination of α, β, and γ subunits that constitute the heterotrimeric complex. For instance, α1-containing AMPK complexes generally exhibit lower Km values for the SAMS peptide compared to their α2-counterparts, indicating a higher affinity for the peptide substrate nih.govresearchgate.net.

The table below presents representative Michaelis-Menten parameters for various human AMPK isoforms with the SAMS peptide, illustrating the kinetic diversity within the AMPK family. This diversity is crucial for the specific physiological roles of different AMPK complexes.

Interactive Data Table: Michaelis-Menten Constants for AMPK Isoforms with SAMS Peptide Data adapted from studies on recombinant human AMPK complexes. Actual values can vary based on experimental conditions.

AMPK Isoform (αβγ) Km (SAMS, µM) Relative Vmax (%)
α1β1γ1 16.3 100
α2β1γ1 58.1 55
α1β2γ1 13.9 115
α2β2γ1 45.2 70

The phosphorylation of the AMARA peptide by a kinase like AMPK follows a well-established catalytic mechanism common to serine/threonine kinases. This process is critically dependent on the activation state of the kinase. For AMPK, full activation requires the phosphorylation of a key threonine residue (Thr172) within the activation loop of its α-catalytic subunit by an upstream kinase, such as LKB1 or CaMKKβ portlandpress.com.

Once activated, the kinase domain adopts a catalytically competent conformation. The key steps of the phosphotransfer reaction are:

Substrate Binding: The kinase domain is composed of two lobes, an N-terminal lobe and a C-terminal lobe. The cleft between these lobes forms the active site where both Mg2+-ATP and the AMARA peptide bind nih.gov.

Active Site Assembly: The phosphorylated activation loop stabilizes, correctly positioning key residues within the active site. A conserved lysine residue in the αC helix helps to anchor and orient the α- and β-phosphates of ATP, while the DFG (Asp-Phe-Gly) motif coordinates the essential Mg2+ ion nih.govresearchgate.net.

Phosphoryl Transfer: The hydroxyl group of the target serine residue on the AMARA peptide performs a nucleophilic attack on the terminal (γ) phosphate (B84403) of the bound ATP molecule. A catalytic base, typically an aspartate residue in the catalytic loop, facilitates this transfer by accepting a proton from the serine's hydroxyl group, increasing its nucleophilicity portlandpress.comnih.gov.

Structural and Molecular Dynamics Studies of Kinase-AMARA Peptide Complexes

Understanding the three-dimensional structure of the kinase-peptide complex is essential for a complete mechanistic picture. While a specific crystal structure of AMPK bound to the AMARA peptide is not available, extensive structural data for AMPK and computational modeling techniques provide significant insights.

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how peptides like AMARA interact with their target kinases. These techniques can model the binding orientation of the peptide in the kinase's active site and estimate the binding free energy, which is related to binding affinity frontiersin.orgsemanticscholar.orgplos.orgnih.gov.

Molecular Docking can be used to predict the most likely binding pose of the AMARA peptide within the catalytic cleft of an active AMPK structure. The scoring functions used in docking estimate the binding affinity by evaluating factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.

Molecular Dynamics (MD) Simulations provide a more dynamic view of the interaction. An MD simulation of the AMPK-AMARA peptide complex, solvated in water, can reveal the stability of the binding pose over time, the flexibility of the peptide in the active site, and the network of hydrogen bonds and other interactions that stabilize the complex. Furthermore, techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to calculate the binding free energy with greater accuracy semanticscholar.orgplos.org.

Studies on similar systems, such as Protein Kinase A (PKA) with its substrate peptide Kemptide, have successfully used these methods to correlate calculated binding energies with experimental kinetic data (kcat/Km) and to identify the specific amino acid residues responsible for the high-affinity interaction semanticscholar.orgplos.org.

The activation of AMPK involves significant conformational changes that are prerequisites for substrate binding and catalysis. The most critical change is the ordering of the activation loop upon phosphorylation of Thr172. In the inactive state, this loop is often flexible and disordered, blocking the active site. Phosphorylation allows the loop to adopt a stable, active conformation, opening the catalytic cleft for substrate binding nih.govnih.govcrick.ac.uk.

Upon the binding of ATP and a peptide substrate like AMARA, kinases typically undergo a further conformational change, transitioning from an 'open' to a 'closed' state. This involves the two lobes of the kinase domain moving closer together, which serves several purposes nih.gov:

It brings the catalytic residues into the correct orientation for the phosphotransfer reaction.

It shields the bound substrates from the aqueous solvent, creating an environment conducive to catalysis.

It properly aligns the γ-phosphate of ATP with the serine residue of the AMARA peptide.

This induced-fit mechanism ensures that the catalytic machinery of the kinase is correctly assembled only when both substrates are properly bound, contributing to the high specificity of the enzyme.

Exploration of Allosteric Modulation and Regulatory Sites in Kinase-AMARA Peptide Systems

AMPK is a paradigm of allosteric regulation. Its activity is exquisitely sensitive to the energy status of the cell, mediated by the binding of adenine nucleotides (AMP, ADP, and ATP) to regulatory sites distinct from the catalytic site. The AMARA peptide, as a substrate, is directly impacted by these allosteric mechanisms.

The primary allosteric sites are located on the γ-subunit, which can bind AMP, ADP, or ATP. The binding of AMP or ADP, which are indicators of low cellular energy, induces a conformational change throughout the heterotrimeric complex that activates the kinase through two main mechanisms nih.govportlandpress.com:

Direct Allosteric Activation: The conformational change enhances the intrinsic catalytic activity of the kinase domain, leading to a more efficient phosphorylation of substrates like the AMARA peptide.

Protection from Dephosphorylation: The AMP/ADP-bound conformation makes the phosphorylated Thr172 in the activation loop less accessible to protein phosphatases, thus maintaining the kinase in its active state for a longer duration nih.govportlandpress.com.

Furthermore, a distinct allosteric site, termed the ADaM (Allosteric Drug and Metabolism) site, exists at the interface between the α- and β-subunits. Synthetic small-molecule activators, such as A769662, bind to this site and activate AMPK. Kinetic studies using the SAMS peptide have shown that these activators primarily function by decreasing the Km for the peptide substrate nih.govresearchgate.net. This implies that allosteric activation makes the kinase more efficient at phosphorylating its substrates, including the AMARA peptide, even at low, non-saturating concentrations. Therefore, in any kinase assay using the AMARA peptide, the presence of allosteric modulators like AMP or synthetic activators will significantly influence the measured kinetic parameters, reflecting the complex regulatory landscape of the kinase.

Influence of Trifluoroacetate Counterion on Amara Peptide Research Outcomes

Methodological Aspects of Peptide Preparation and Purification

The methods used to synthesize and purify peptides are the primary source of trifluoroacetate (B77799) counterions. Understanding these processes is essential for appreciating the potential effects on research data.

Formation of Trifluoroacetate Salts during Solid-Phase Peptide Synthesis and HPLC

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing synthetic peptides like the AMARA peptide nih.govnih.govresearchgate.net. In the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, trifluoroacetic acid (TFA) plays a crucial role. It is employed as a strong acid to cleave the synthesized peptide from the solid resin support and to remove protecting groups from amino acid side chains genscript.com.cngenscript.comnih.govnih.gov. This cleavage step results in the peptide being in a solution rich with TFA.

Following synthesis, peptides are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) ambiopharm.comlifetein.com. In this technique, TFA is often added to the mobile phase at concentrations around 0.1% (v/v) nih.gov. It acts as an ion-pairing agent, forming a salt with the positively charged residues of the peptide (such as arginine, lysine, and the N-terminus) nih.govmdpi.comacs.orgnih.gov. This interaction increases the peptide's hydrophobicity, leading to better separation and sharper peaks during chromatography nih.gov. Consequently, after lyophilization (freeze-drying) to remove the solvent, the final peptide product is obtained as a trifluoroacetate salt nih.govgenscript.comnih.govmdpi.com. While free TFA can be largely removed through extended lyophilization, the TFA anions that form ionic pairs with the peptide are more difficult to eliminate completely lifetein.com.

Techniques for Counterion Exchange from Trifluoroacetate to Biologically Compatible Salts

Given the potential for TFA to interfere with biological assays, it is often necessary to exchange it for a more biologically compatible counterion, such as acetate or hydrochloride (HCl) nih.govnih.govgenscript.com. Several methods are employed for this purpose, each with its own advantages and disadvantages.

One of the most common and straightforward techniques is repeated dissolution and lyophilization of the peptide in an aqueous solution of a stronger acid, typically hydrochloric acid nih.govlifetein.commdpi.com. The excess of chloride ions competitively displaces the trifluoroacetate ions. However, this method can sometimes lead to peptide degradation if the acid concentration is too high or if the peptide is sensitive to low pH nih.gov.

Another approach is the use of ion-exchange chromatography nih.govmdpi.com. In this method, the peptide solution is passed through a resin that has a high affinity for trifluoroacetate, effectively replacing it with another anion from the buffer. This can be a very efficient method for complete TFA removal.

Reverse-phase HPLC can also be utilized for counterion exchange by using a mobile phase containing the desired counterion, such as acetic acid nih.govlifetein.commdpi.com. The peptide is loaded onto the HPLC column and washed extensively with the new buffer before being eluted. This method has the advantage of potentially combining the final purification step with the counterion exchange.

A deprotonation/reprotonation cycle is another option, where the peptide is dissolved in a basic solution to deprotonate the positively charged groups, thus releasing the TFA counterion, followed by reprotonation with the desired acid nih.gov.

The following table summarizes the common techniques for TFA counterion exchange:

TechniqueDescriptionAdvantagesDisadvantages
Repeated Lyophilization with HCl The peptide is repeatedly dissolved in a dilute HCl solution and then freeze-dried. nih.govlifetein.commdpi.comSimple and widely used.Can lead to peptide degradation; may not achieve complete exchange. nih.gov
Ion-Exchange Chromatography The peptide solution is passed through a resin that selectively binds and removes TFA. nih.govmdpi.comHighly efficient for complete TFA removal.Can be more time-consuming and may result in peptide loss.
Reverse-Phase HPLC A mobile phase containing the desired counterion (e.g., acetic acid) is used during HPLC purification. nih.govlifetein.commdpi.comCan be integrated with the final purification step.Efficiency can depend on the peptide's properties.
Deprotonation/Reprotonation The peptide is dissolved in a basic solution to release TFA, followed by reprotonation with the desired acid. nih.govCan be effective for complete removal.The use of basic conditions may not be suitable for all peptides.

Impact of Trifluoroacetate on Peptide Biological Activity and Experimental Interpretation

The presence of residual trifluoroacetate in a peptide preparation can have significant and often overlooked effects on its biological activity and the interpretation of experimental results.

Modulation of Enzyme-Peptide Interaction Dynamics by Trifluoroacetate Presence

Trifluoroacetate is not an inert counterion and can directly influence the interaction between a peptide and its target enzyme. Studies have shown that TFA can act as an allosteric modulator of certain receptors, meaning it can bind to a site on the enzyme other than the active site and alter its activity genscript.comnih.gov. For instance, TFA has been shown to affect the activity of the glycine receptor genscript.comnih.gov.

In the context of the AMARA peptide, which is a substrate for AMPK, the presence of TFA could potentially alter the kinetics of the phosphorylation reaction. The trifluoroacetate anion can interact with charged residues on both the peptide substrate and the enzyme, potentially altering the binding affinity and the catalytic rate. Research on other enzyme systems has demonstrated that trifluoroacetylated peptides can induce conformational changes in the catalytic site of enzymes like elastase, leading to an indirect inhibition of its activity nih.gov. This suggests that the presence of TFA could lead to an underestimation or overestimation of AMPK activity in in-vitro assays using the AMARA peptide.

Effects on Protein and Peptide Conformation and Stability

The conformation of a peptide is crucial for its biological activity. Trifluoroacetate has been shown to influence the secondary structure of peptides and proteins genscript.comnih.gov. It can interact with the peptide backbone and charged side chains, which can affect the hydrogen-bonding network and lead to conformational changes nih.gov. For example, in some cases, TFA has been observed to induce or stabilize helical structures in peptides nih.govgenscript.com.

Considerations for Reproducibility and Consistency Across Research Studies

The often-unquantified presence of trifluoroacetate in synthetic peptide preparations is a significant source of experimental variability and can compromise the reproducibility and consistency of research findings genscript.comnih.gov. Different batches of the same synthetic peptide may contain varying amounts of TFA, leading to inconsistent results in biological assays genscript.com.cn.

For example, if one laboratory uses an AMARA peptide with a high TFA content and another uses a peptide that has undergone counterion exchange, the two labs may obtain different results for AMPK activity, even if all other experimental conditions are identical. This is because TFA itself can have biological effects, such as inhibiting cell proliferation in some cell types genscript.com.cngenscript.comphysiology.org. Therefore, it is crucial for researchers to be aware of the salt form of their peptides and to report it in their publications to ensure that experiments can be accurately reproduced. When comparing data across different studies, the potential influence of the trifluoroacetate counterion should be a key consideration.

The following table summarizes the potential impacts of TFA on research outcomes:

Area of ImpactDescription of Effect
Enzyme Kinetics TFA can act as an allosteric modulator, potentially altering the binding affinity and catalytic rate of enzymes like AMPK. genscript.comnih.govnih.gov
Peptide Conformation TFA can influence the secondary structure of peptides, potentially inducing helical structures or other conformational changes. nih.govgenscript.comnih.gov
Peptide Stability TFA can affect the solubility and aggregation propensity of peptides. oup.comnih.gov
Cell-Based Assays TFA can have direct biological effects, such as inhibiting cell proliferation, which can confound the interpretation of results. genscript.com.cngenscript.comphysiology.org
Reproducibility Variability in TFA content between different peptide batches can lead to inconsistent and irreproducible experimental results. genscript.com.cngenscript.comnih.gov

Advanced Methodologies in Amara Peptide Investigations

Spectroscopic and Biophysical Characterization of AMARA Peptide-Mediated Processes

Spectroscopic and biophysical methods are crucial for understanding the dynamic interactions of the AMARA peptide. These techniques provide insights into enzyme activity, post-translational modifications, and protein stability.

Fluorescence-based assays are powerful tools for monitoring kinase activity in real-time, offering a continuous and highly sensitive alternative to traditional radioactive assays. nih.govnih.gov These assays often utilize a fluorescently labeled AMARA peptide. The principle behind these assays is that the phosphorylation of the peptide by a kinase, such as AMPK, induces a change in the fluorescence properties of the attached fluorophore. nih.gov This change can manifest as an increase or decrease in fluorescence intensity, a shift in emission wavelength, or a change in fluorescence polarization. researchgate.net

Several strategies are employed in designing these fluorescent sensors. One common approach involves attaching an environmentally sensitive fluorophore to the peptide. nih.gov Upon phosphorylation, a conformational change in the peptide or its interaction with other molecules can alter the local environment of the fluorophore, leading to a detectable change in its fluorescence. nih.gov Another method is Förster Resonance Energy Transfer (FRET), where two different fluorophores are attached to the peptide. Phosphorylation-induced conformational changes can alter the distance or orientation between the two fluorophores, resulting in a change in FRET efficiency. biomolecularsystems.com

The real-time nature of these assays allows for the detailed study of enzyme kinetics, including the determination of Michaelis-Menten parameters (Km and Vmax) and the screening of potential kinase inhibitors. nih.gov For instance, a genetically encoded fluorescent reporter for AMPK activity, named AMPKAR, was developed to monitor AMPK activity in living cells. nih.gov

Key advantages of fluorescence-based assays include:

High sensitivity: Capable of detecting low levels of kinase activity. celtarys.com

Real-time monitoring: Allows for continuous measurement of enzyme kinetics. nih.gov

Non-radioactive: Eliminates the safety and disposal issues associated with radioactive isotopes. nih.gov

High-throughput screening: Amenable to miniaturization and automation for screening large compound libraries. celtarys.com

Table 1: Comparison of Fluorescence-Based Kinase Assay Techniques
TechniquePrincipleAdvantagesConsiderations
Fluorescence IntensityChange in fluorescence quantum yield of a single fluorophore upon phosphorylation.Simple, direct measurement.Susceptible to artifacts from compound fluorescence or quenching.
Fluorescence Polarization (FP)Change in the rotational speed of the fluorescently labeled peptide upon binding to a larger molecule (e.g., an antibody that recognizes the phosphorylated peptide).Homogeneous assay format, good for high-throughput screening.Requires a specific antibody or binding partner for the phosphorylated peptide.
Time-Resolved FRET (TR-FRET)Combines FRET with time-resolved detection to reduce background fluorescence.High sensitivity and low background, robust for screening. biomolecularsystems.comRequires specific labeling with donor and acceptor fluorophores.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the precise identification and quantification of phosphorylation sites on the AMARA peptide. prottech.comnih.gov This technique offers high sensitivity and specificity, allowing for the unambiguous localization of phosphate (B84403) groups on serine, threonine, or tyrosine residues. creative-proteomics.com

The general workflow for phosphorylation site analysis by LC-MS/MS involves several key steps:

Enzymatic Digestion: The protein or peptide of interest is digested into smaller peptides using a protease, most commonly trypsin. nih.gov

Enrichment of Phosphopeptides (Optional but Recommended): Due to the often low stoichiometry of phosphorylation, phosphopeptides are typically enriched from the complex mixture of peptides. creative-proteomics.com Common enrichment techniques include Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography. nih.gov

Liquid Chromatography (LC) Separation: The peptide mixture is separated by reverse-phase liquid chromatography, which separates peptides based on their hydrophobicity. biocompare.com

Tandem Mass Spectrometry (MS/MS): As peptides elute from the LC column, they are ionized and introduced into the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the m/z of the resulting fragment ions is measured (MS/MS scan). nih.govresearchgate.net

The fragmentation pattern in the MS/MS spectrum provides the amino acid sequence of the peptide. A mass shift of +80 Da on a serine, threonine, or tyrosine residue indicates the presence of a phosphate group. nih.gov Specialized software is used to match the experimental MS/MS spectra to theoretical spectra generated from protein sequence databases to identify the exact location of the phosphorylation. nih.gov

For quantitative analysis, stable isotope labeling methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ) can be employed. nih.gov These methods allow for the comparison of phosphorylation levels between different samples. nih.gov Label-free quantification methods, which rely on comparing the signal intensities of peptides across different runs, are also widely used. biorxiv.org

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay or ThermoFluor, is a high-throughput method used to assess the thermal stability of proteins and peptides, and to study the effects of ligand binding on this stability. wpmucdn.commdpi.com The technique monitors the thermal unfolding of a protein by measuring changes in the fluorescence of an environmentally sensitive dye. harvard.edu

The principle of DSF is based on the use of a fluorescent dye, such as SYPRO Orange, that has low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to hydrophobic regions of a protein. harvard.edu In its native, folded state, a protein's hydrophobic core is largely inaccessible to the dye. As the temperature is gradually increased, the protein begins to unfold, exposing its hydrophobic core. The dye then binds to these exposed regions, causing a significant increase in fluorescence. nih.gov

By plotting fluorescence intensity as a function of temperature, a sigmoidal melting curve is obtained. The midpoint of this transition, the melting temperature (Tm), is a measure of the protein's thermal stability. wpmucdn.com An increase in Tm upon the addition of a ligand, such as the AMARA peptide, indicates that the ligand binds to and stabilizes the protein. nih.gov

DSF is a valuable tool for:

Screening for conditions that enhance protein stability. worktribe.com

Identifying ligands, including peptides and small molecules, that bind to a target protein. nih.gov

Characterizing the effects of mutations on protein stability. youtube.com

A variation of this technique, nanoDSF, measures changes in the intrinsic tryptophan fluorescence of a protein as it unfolds, eliminating the need for an external dye. harvard.edunih.gov

Genetic and Chemical Modification Approaches for AMARA Peptide Studies

To further probe the structure-function relationships of the AMARA peptide and its interactions with kinases, researchers employ genetic and chemical modification strategies. These approaches allow for the systematic alteration of the peptide's sequence and properties.

The rational design and chemical synthesis of AMARA peptide analogues allow for the creation of novel peptides with modified properties, such as enhanced binding affinity, increased stability, or altered substrate specificity. nih.govrsc.orgresearchgate.net This approach involves making specific changes to the amino acid sequence or incorporating non-natural amino acids.

Strategies for the rational design of peptide analogues include:

Alanine (B10760859) Scanning: Systematically replacing each amino acid residue with alanine to identify key residues involved in binding and recognition by the kinase.

Substitution with Non-natural Amino Acids: Introducing amino acids with different side chain properties (e.g., size, charge, hydrophobicity) to probe the structural requirements for substrate recognition. rsc.org

Peptide Cyclization: Introducing cyclic constraints to improve peptide stability and binding affinity by reducing the conformational entropy of the unbound state.

Incorporation of Fluorophores or other Probes: Synthesizing peptides with attached reporter groups for use in fluorescence-based assays or other biophysical studies.

These synthetic analogues are invaluable tools for mapping the substrate-binding site of kinases, developing more potent and specific kinase inhibitors, and creating improved substrates for kinase assays. nih.gov

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific mutations into the DNA sequence that encodes the AMARA peptide. frontiersin.org This allows for the expression of AMARA peptide variants with single or multiple amino acid substitutions. By comparing the phosphorylation of the wild-type peptide to that of the mutant versions, researchers can determine the importance of individual amino acid residues for kinase recognition and phosphorylation. nih.govrepec.org

For example, mutating the target serine residue to an alanine would be expected to abolish phosphorylation, confirming it as the primary phosphorylation site. Mutations of residues surrounding the phosphorylation site can reveal their roles in creating the consensus sequence recognized by the kinase. nih.gov

The combination of site-directed mutagenesis with kinetic assays and biophysical characterization provides a comprehensive understanding of the molecular determinants of AMARA peptide phosphorylation. biorxiv.org

Table 2: Investigating Amino Acid Importance in AMARA Peptide
Mutation TypePurposeExpected Outcome if Residue is Critical
Phosphorylation Site Mutation (e.g., Ser to Ala)To confirm the site of phosphorylation.Abolition of phosphorylation by the kinase.
Consensus Sequence Mutation (e.g., Arg to Ala)To identify residues critical for kinase recognition.Significant reduction in phosphorylation efficiency (lower Vmax/Km).
Mutation to Mimic Phosphorylation (e.g., Ser to Asp/Glu)To mimic the negative charge of a phosphate group and study downstream effects.May activate or inhibit downstream signaling pathways in a manner similar to the phosphorylated peptide.

Application of AMARA Peptide in In Vitro and In Vivo Model Systems

The AMARA peptide (trifluoroacetate salt) has emerged as a critical tool in biochemical and physiological research, primarily due to its role as a specific and efficient substrate for key cellular energy sensors. Its application spans from simplified cell-free systems to complex whole-animal models, enabling detailed investigation into enzyme kinetics, inhibitor screening, and the regulation of metabolic pathways.

Cell-Free Enzyme Activity Assays and Recombinant Protein Systems

The AMARA peptide is widely utilized in cell-free systems to directly measure the activity of specific protein kinases, most notably AMP-activated protein kinase (AMPK) and Salt-Inducible Kinases (SIKs). medchemexpress.comechelon-inc.comabcam.commedchemexpress.com These in vitro assays provide a controlled environment to study enzyme kinetics, screen for potential inhibitors, and characterize the function of recombinant kinases without the complexity of a cellular background. nih.gov

The fundamental principle of these assays involves incubating the AMARA peptide with a purified or recombinant kinase in the presence of ATP. The kinase-mediated transfer of a phosphate group from ATP to a specific serine residue on the AMARA peptide is then quantified. nih.gov Various detection methods are employed, each offering distinct advantages. Common approaches include:

Radiometric Assays: Using radiolabeled ATP ([γ-³²P]-ATP), the incorporation of the radioactive phosphate into the AMARA peptide is measured, providing a highly sensitive readout of kinase activity.

Luminescence-Based Assays: Methods like the ADP-Glo™ kinase assay measure the amount of ADP produced during the phosphorylation reaction. As kinase activity consumes ATP and generates ADP, the resulting luminescent signal is proportional to enzyme activity. This method is particularly suited for high-throughput screening (HTS). nih.govacs.org

Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF MS can directly detect and quantify both the original AMARA peptide and its phosphorylated product (pAMARA). nih.govyale.edu This label-free approach offers high specificity and allows for precise measurement of substrate conversion. yale.edu

Fluorescence-Based Assays: These assays utilize modified peptide substrates that exhibit a change in fluorescence upon phosphorylation, enabling real-time monitoring of kinase activity. nih.gov

Recombinant protein systems are central to these cell-free studies. Researchers express and purify specific kinase isoforms, such as SIK1, SIK2, SIK3, or various AMPK complexes, allowing for the precise characterization of their activity towards the AMARA peptide. medchemexpress.comnih.govresearchgate.net For instance, studies have used purified recombinant GST-SIK2 expressed in HEK-293 cells to evaluate AMARA peptide as a substrate, determining kinetic parameters like Vmax and Km to gauge substrate efficiency. researchgate.net

A significant application of these cell-free assays is in drug discovery. In one HTS campaign designed to identify novel SIK inhibitors, the AMARA peptide was used as the substrate in an ADP-Glo assay to screen a library of approximately 42,000 compounds against SIK3. nih.govacs.org This demonstrates the peptide's utility in identifying potent and selective kinase inhibitors in a controlled, high-throughput in vitro setting.

Target Kinase FamilyAssay PrincipleCommon Detection MethodApplication ExampleReference
AMP-activated protein kinase (AMPK)Measures the transfer of phosphate from ATP to the AMARA peptide.LC-MS, Radiometric ([γ-³²P]-ATP)Characterizing allosteric activation and regulation of AMPK complexes. nih.govnih.govnih.gov
Salt-Inducible Kinase (SIK; SIK1, SIK2, SIK3)Quantifies ATP consumption (ADP production) during peptide phosphorylation.Luminescence (ADP-Glo™), Mass Spectrometry (MALDI-TOF)High-throughput screening for novel pan-SIK or isoform-specific inhibitors. nih.govacs.orgyale.eduresearchgate.net

Utilization in Animal Models for Investigating Metabolic Pathways and Enzyme Regulation

Beyond in vitro applications, the AMARA peptide serves as a crucial analytical tool for quantifying kinase activity in tissues derived from animal models. This allows researchers to investigate how metabolic pathways and enzyme regulation are affected by physiological or pathological stimuli, such as diet or genetic modifications. The primary approach involves preparing tissue homogenates or partially purified extracts from the animal model and then using these extracts as the source of kinase activity in a cell-free assay with the AMARA peptide as the substrate. nih.gov

A key example of this methodology is the development of a novel liquid chromatography/mass spectrometry (LC/MS) method to measure AMPK activity in the hearts of mice. nih.govnih.gov In this study, researchers investigated the impact of diet on cardiac energy regulation. Mice were fed either a low-fat diet (LFD) or a high-fat diet (HFD) for 12 weeks. Heart tissue was then extracted, and the partially purified homogenate was incubated with the AMARA peptide. The rate of conversion of the AMARA peptide to its phosphorylated form (pAMARA) was precisely quantified by LC/MS, providing a direct measure of endogenous AMPK activity within the heart tissue. nih.govnih.gov

The findings from this investigation were significant, revealing that AMPK activity was markedly decreased in the hearts of mice fed a high-fat diet compared to those on a low-fat diet. nih.govnih.gov This result provided direct evidence that a high-fat diet impairs the activity of a central metabolic regulator in cardiac tissue. The study demonstrated the power of using the AMARA peptide as an ex vivo substrate to probe the enzymatic consequences of in vivo physiological changes, linking dietary intake to the regulation of specific metabolic signaling pathways. nih.govnih.gov This approach allows for the detailed study of enzyme regulation in a context that is more physiologically relevant than using only recombinant proteins, bridging the gap between in vitro biochemistry and whole-animal physiology. mdpi.com

Animal ModelTissue StudiedPathway InvestigatedMethodologyKey Finding on Enzyme RegulationReference
Mouse (C57BL/6J)HeartCardiac energy metabolism in response to diet.Quantification of AMARA peptide phosphorylation to pAMARA by tissue homogenate using an LC/MS assay.AMPK activity was significantly lower in mice fed a high-fat diet (0.024 ± 0.002 pmol/min/mg protein) compared to those on a low-fat diet (0.089 ± 0.035 pmol/min/mg protein). nih.govnih.gov

Future Avenues and Translational Research Implications for Amara Peptide

Development of Next-Generation AMARA Peptide-Derived Biosensors and Imaging Agents

The specificity of the AMARA peptide for key kinases like AMPK makes it an excellent candidate for the development of sophisticated biosensors and molecular imaging agents. caymanchem.comechelon-inc.com These tools could enable real-time monitoring of kinase activity in complex biological systems, offering invaluable insights into cellular metabolism and disease states.

Peptide-based biosensors are a promising class of diagnostic tools due to their stability, selectivity, and ease of synthesis. mdpi.com Future research could focus on immobilizing AMARA peptide variants onto electrode surfaces to create electrochemical biosensors. mdpi.comnih.gov In such a system, the phosphorylation of the serine residue within the AMARA peptide sequence by active AMPK could be detected as a measurable change in electrical properties, such as impedance or current. nih.gov This approach would allow for the sensitive and quantitative detection of AMPK activity in cell lysates or even patient samples.

Similarly, the AMARA peptide can be adapted for in vivo imaging. Targeted molecular imaging probes are typically composed of a targeting ligand, an imaging moiety, and a linker. nih.gov By conjugating the AMARA peptide to an imaging agent—such as a fluorophore for optical imaging or a radionuclide (e.g., 68Ga, 18F) for Positron Emission Tomography (PET)—researchers could visualize AMPK activity non-invasively. nih.govresearchgate.netuk-koeln.de Such imaging agents would be invaluable for studying metabolic diseases, cancer, and other conditions where AMPK signaling is dysregulated, potentially aiding in diagnosis and monitoring therapeutic response. nih.gov

Table 1: Potential Applications of AMARA Peptide-Derived Biotechnologies

Technology PlatformPrinciple of OperationPotential Application
Electrochemical Biosensor AMARA peptide immobilized on an electrode surface. Phosphorylation by AMPK alters the electrochemical signal. mdpi.comnih.govRapid, quantitative measurement of AMPK activity in research and clinical samples.
Fluorescent Biosensor AMARA peptide linked to a fluorescent reporter that changes properties upon phosphorylation.Real-time imaging of AMPK activity in living cells and tissues.
PET Imaging Agent AMARA peptide labeled with a positron-emitting radionuclide. nih.govresearchgate.netNon-invasive, whole-body imaging of AMPK activity for disease diagnosis and drug efficacy studies.

Discovery of Novel Kinase Targets and Signaling Pathways Responsive to AMARA Peptide Analogues

While the AMARA peptide is a known substrate for AMPK and SIKs, the vastness of the human kinome—comprising over 500 protein kinases—suggests that analogues of this peptide could interact with other, currently unknown, kinase targets. cuni.cznih.gov The development of a library of AMARA peptide analogues, through systematic amino acid substitution or chemical modification, could serve as a powerful tool for kinase inhibitor and substrate discovery. nih.govmdpi.com

By altering the peptide's backbone conformation or side-chain residues, it may be possible to create analogues with enhanced selectivity for specific AMPK isoforms or even novel affinities for other kinases. nih.gov Screening these analogues against panels of kinases could uncover new regulatory nodes in cellular signaling. For example, a modified AMARA peptide that is selectively phosphorylated by a previously unrelated kinase would implicate that kinase in the metabolic and cellular processes governed by AMPK-like signaling pathways. This approach represents a significant opportunity, as only about 30% of the human kinome has been explored as therapeutic targets. cuni.cz

Furthermore, identifying the downstream targets of these novel kinase interactions is crucial. Once a new kinase target is validated, phosphoproteomics can be employed to identify the proteins that are phosphorylated following the activation of this new pathway, thus mapping out novel signaling cascades. This could reveal unexplored connections between different signaling networks and provide new targets for therapeutic intervention in a range of diseases. nih.gov

Integration of AMARA Peptide Research into Systems Biology and Omics-based Studies

The full biological impact of modulating a central metabolic regulator like AMPK can best be understood through a holistic, systems-level approach. Integrating AMARA peptide research with "omics" technologies—such as proteomics, metabolomics, and transcriptomics—can provide a comprehensive picture of the cellular response to AMPK activation. nih.govnih.govfrontiersin.org

Proteomics and Phosphoproteomics: Using the AMARA peptide to stimulate AMPK activity in cell models, researchers can apply mass spectrometry-based proteomics to achieve two key goals. First, to identify global changes in protein expression, and second, to map the specific downstream phosphorylation events that occur. nih.gov This can uncover novel substrates of AMPK and related kinases, providing a deeper understanding of how the signal is propagated through the cell. nih.gov

Metabolomics: Since AMPK is a master regulator of metabolism, its activation by the AMARA peptide will induce widespread changes in cellular metabolites. Metabolomic analysis can quantify these changes, providing a functional readout of AMPK activity and revealing how cellular energy pathways are rewired. youtube.com

Transcriptomics: This approach can identify changes in gene expression that occur downstream of AMPK signaling, linking the initial phosphorylation event to longer-term cellular adaptations. researchgate.net

By combining these multi-omics datasets, researchers can construct detailed models of the AMARA-AMPK signaling network. nih.gov This systems biology approach is essential for understanding the complex, dynamic nature of cellular information processing and can help predict the systemic effects of targeting this pathway with therapeutic agents. nih.gov

Enhancement of Peptide Purity and Counterion Control for Rigorous Academic Research

The reliability and reproducibility of research using synthetic peptides are critically dependent on their purity. genscript.cominnovagen.comlimitlesslifenootropics.com For sensitive applications like kinase assays or quantitative proteomics, high peptide purity (>95%) is essential to avoid confounding results from contaminants, which can include truncated or deletion sequences from the synthesis process. genscript.comgyrosproteintechnologies.com

A specific challenge for synthetic peptides like the AMARA peptide is the presence of trifluoroacetate (B77799) (TFA) as a counterion. genscript.com TFA is used during solid-phase peptide synthesis (SPPS) and purification via high-performance liquid chromatography (HPLC). mdpi.comambiopharm.com While effective for synthesis, residual TFA can form a salt with the peptide and interfere with biological experiments. nih.govnih.gov Studies have shown that TFA can alter cell growth, impact the secondary structure of peptides, and interfere with physicochemical characterizations. genscript.comnih.gov

Therefore, a crucial aspect of future research is the implementation of rigorous quality control, including the removal and replacement of TFA counterions. toxicdocs.org This is particularly important for in vivo studies or sensitive in vitro assays where TFA could have unintended biological effects. nih.gov

Table 2: Methods for Trifluoroacetate (TFA) Counterion Exchange

MethodDescriptionAdvantages
Lyophilization with HCl Repeatedly dissolving the peptide in a dilute solution of a stronger acid, like hydrochloric acid (HCl), followed by freeze-drying. mdpi.comnih.govEffective for exchanging TFA with chloride (Cl⁻), a more biologically compatible ion.
Ion-Exchange Chromatography Passing the peptide solution through a resin that selectively binds TFA and replaces it with another counterion. nih.govAllows for exchange with a wide variety of counterions.
Reverse-Phase HPLC Using a mobile phase containing a different ion-pairing agent, such as acetic acid, during the final purification step. nih.govtoxicdocs.orgCan be integrated into the purification workflow.

Ensuring high purity and controlling the counterion composition of the AMARA peptide (trifluoroacetate salt) will be paramount for generating the robust and reliable data needed to advance these future research avenues. jpt.com

Q & A

Q. What strategies can validate the structural integrity of AMARA Peptide when TFA residues complicate spectral analysis?

  • Methodological Answer :
  • Circular Dichroism (CD) : Compare spectra in TFA-free buffers (e.g., phosphate) to reference data.
  • HDX-MS (Hydrogen-Deuterium Exchange) : Map conformational changes induced by TFA removal.
  • Functional Assays : Correlate structural data with receptor-binding or enzymatic activity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.